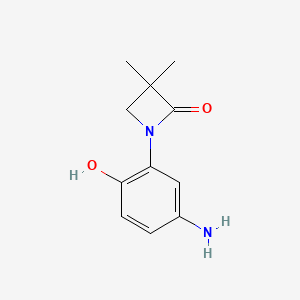

1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-Amino-2-hydroxyphenyl)ethanone” is a compound that has a molecular weight of 151.16 . It is a yellow solid and is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Synthesis Analysis

While the exact synthesis process for “1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one” is not available, similar compounds have been synthesized from 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone by reaction of bromine in glacial acetic acid .

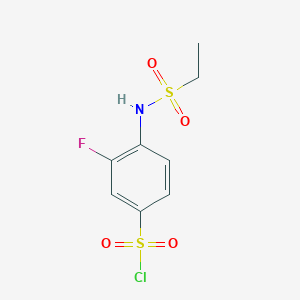

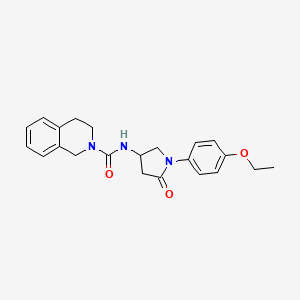

Molecular Structure Analysis

The InChI code for “1-(5-Amino-2-hydroxyphenyl)ethanone” is 1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 .

Chemical Reactions Analysis

Acetophenone, a similar compound, is a useful precursor in the organic reactions for the synthesis of heterocyclic compounds .

Physical And Chemical Properties Analysis

“1-(5-Amino-2-hydroxyphenyl)ethanone” has a melting point of 121–122°C and a boiling point of 335.4±27.0 °C (Predicted). Its density is 1.242±0.06 g/cm3 (Predicted) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The unique structure of 1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one makes it an attractive target for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some notable applications include:

- Antitumor Agents : The benzothiazole ring, a key motif in this compound, has been associated with antitumor activity. Derivatives of 1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one have been investigated for their cytotoxic effects against cancer cells .

- Antibacterial and Antifungal Agents : Certain C-2-substituted benzothiazole derivatives exhibit antibacterial and antifungal properties. These compounds could serve as leads for developing new antimicrobial drugs .

- Antiviral Compounds : The benzothiazole moiety has shown promise as an antiviral agent. Researchers have explored modifications of 1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one to enhance its antiviral activity .

Organic Synthesis

1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one serves as a versatile building block in organic synthesis. Its reactivity allows for the creation of complex molecules. Key applications include:

- Synthesis of Biologically Active Compounds : Researchers have used this compound to synthesize various biologically relevant molecules, including antitumor and antimicrobial agents .

- Starch-Based Luminescent Materials : Amino precursors derived from 1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one have been employed in the preparation of solid-state luminescent materials with large Stokes shifts .

Synthetic Intermediates

1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one serves as a valuable synthetic intermediate in the production of other compounds. Notably:

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .

Eigenschaften

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)6-13(10(11)15)8-5-7(12)3-4-9(8)14/h3-5,14H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRQDWOGLXMLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=CC(=C2)N)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)

![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)

![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)